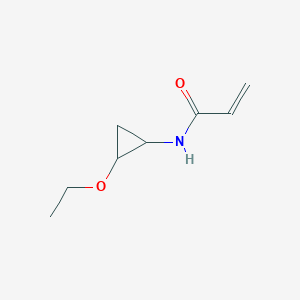

N-(1-(4-乙基-6-氧代-1,6-二氢嘧啶-2-基)-3-甲基-1H-吡唑-5-基)-2,4-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex pyrimidine derivatives often involves multiple steps, starting from simpler precursors. For instance, in the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, a hydrolysis step is followed by a reaction with acetic anhydride, and subsequent reactions with various amines to afford the target compounds . Similarly, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves condensation reactions, chlorination, and further condensation with ethane-1,2-diamine . These multi-step syntheses require careful control of reaction conditions to ensure the successful formation of the desired products.

Molecular Structure Analysis

The molecular structure of synthesized compounds is often confirmed using crystallography and density functional theory (DFT) calculations. For example, the crystal structure of a thieno[3,2-d]pyrimidin-4-yl derivative was determined to belong to the tetragonal system, and DFT was used to compare optimized geometric bond lengths and angles with X-ray diffraction values . This analysis is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which can influence its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives is influenced by their molecular structure. For instance, the presence of substituents on the pyrimidine ring can affect the compound's ability to undergo further chemical transformations. In the case of pyrazolo[3,4-d]pyrimidin-4-ones, the introduction of various amines leads to a range of derivatives with different chemical properties . Understanding these reactions is essential for the design of new compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of methoxy groups and amide linkages can affect the compound's hydrogen bonding potential and overall polarity . Additionally, the analysis of vibrational spectra (IR & Raman) and NMR data provides insights into the functional groups present and their chemical environment . These properties are important for predicting the behavior of these compounds in biological systems and their potential as therapeutic agents.

Anticancer Activity

The anticancer activity of pyrimidine derivatives is evaluated using various cancer cell lines. Compounds such as 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one have shown potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line . Similarly, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide displayed promising anticancer activity against several human cancer cell lines, including colon, lung, and gastric cancers . These studies highlight the potential of pyrimidine derivatives as anticancer agents and the importance of structure-activity relationship studies in drug development.

科学研究应用

抗氧化活性分析

抗氧化剂及其在食品工程、医学和药学等各个领域的应用研究是科学界的主要兴趣所在。用于测定抗氧化活性的分析方法,例如氧自由基吸收能力 (ORAC) 和铁还原抗氧化能力 (FRAP) 检测,对于了解复杂样品的抗氧化能力至关重要。这些基于化学反应并通过分光光度法评估的分析方法已成功应用于抗氧化剂分析中(Munteanu & Apetrei, 2021)。

药物发现中的吡唑并[1,5-a]嘧啶骨架

吡唑并[1,5-a]嘧啶骨架是药物发现中的一个特权杂环,显示出广泛的药用特性,包括抗癌、中枢神经系统药物、抗感染、抗炎和 CRF1 拮抗剂。围绕该骨架的构效关系 (SAR) 研究引起了人们的关注,表明在开发潜在候选药物方面有进一步探索的空间。这突出了此类骨架在药物化学和药物开发中的重要性(Cherukupalli 等人,2017)。

有机合成和药物开发中的杂环化合物

杂环 N-氧化物分子,包括衍生自吡啶和吲唑的分子,以其作为合成中间体的多功能性和生物学重要性而著称。它们的功能在金属配合物的形成、催化剂设计、不对称催化和合成以及医药应用中至关重要,展示了抗癌、抗菌和抗炎等有效活性。杂环 N-氧化物在高级化学和药物开发研究中的应用突出了它们在有机合成中的重要性和在医药应用中的潜力(Li 等人,2019)。

吡唑类嘧啶类似物在抗菌发现中的应用

近几十年来对吡唑类嘧啶衍生物的探索显示出显着的抗菌效力,研究强调了增强抗菌活性的多种合成方法。在吡唑和嘧啶环上的活性位点引入吸电子基团和 N-取代芳基或杂芳基被认为是实现有效抗菌基序的策略,表明了合成具有更高效力的新一代抗菌剂的途径(Trivedi, Joshi, & Patel, 2022)。

属性

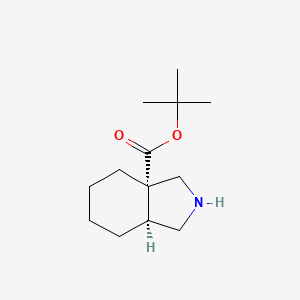

IUPAC Name |

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c1-5-12-9-17(25)22-19(20-12)24-16(8-11(2)23-24)21-18(26)14-7-6-13(27-3)10-15(14)28-4/h6-10H,5H2,1-4H3,(H,21,26)(H,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFZHZRTRDHCKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

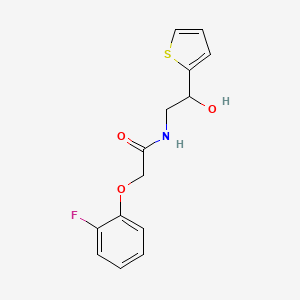

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B3013331.png)

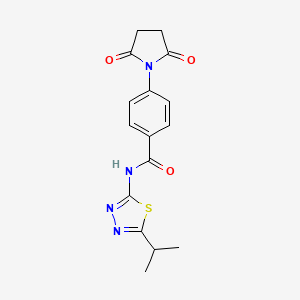

![4-(dimethylsulfamoyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3013334.png)

![4-(2,4-Dichlorophenoxy)-1-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]butan-1-one](/img/structure/B3013335.png)

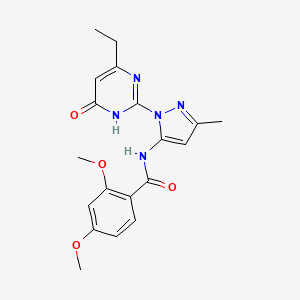

![7-ethoxy-2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3013336.png)

![N'-(2-chlorophenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea](/img/structure/B3013338.png)

![5-Chloro-6-(2-methylpropoxy)-N-[(E)-3-methylsulfonylprop-2-enyl]pyridine-3-carboxamide](/img/structure/B3013347.png)

![N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide](/img/structure/B3013350.png)